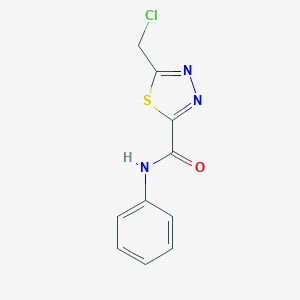

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

説明

特性

IUPAC Name |

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS/c11-6-8-13-14-10(16-8)9(15)12-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNYKYFTSIBGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423652 | |

| Record name | 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113940-13-9 | |

| Record name | 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Optimization

The solid-phase method, adapted from the patent CN103936691A, leverages a solvent-free mechanochemical approach to construct the thiadiazole core. Thiosemicarbazide reacts with chloroacetic acid and phosphorus pentachloride (PCl₅) in a 1:1:1 molar ratio, where PCl₅ acts as both a dehydrating agent and chlorination catalyst. Grinding in a mortar for 5–15 minutes at room temperature initiates cyclization, forming 5-(chloromethyl)-1,3,4-thiadiazole-2-carboxylic acid as an intermediate. Subsequent neutralization with sodium carbonate (pH 8–8.2) precipitates the crude product, which is recrystallized from ethanol to achieve >90% purity.

Critical Parameters:

-

Molar Ratio: Deviation from the 1:1:1 stoichiometry reduces yield by 15–20% due to incomplete cyclization.

-

Grinding Time: Prolonged grinding (>20 minutes) induces side reactions, while insufficient time (<5 minutes) leaves unreacted starting materials.

Carboxamide Functionalization

The intermediate carboxylic acid is amidated using phenylamine (aniline) under peptide coupling conditions. Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C for 12 hours yields the target compound with 78% efficiency.

Cyclocondensation of Hydrazine Derivatives

Hydrazinyl-Thioxoacetamide Intermediate

A two-step protocol, derived from PMC studies, involves synthesizing 2-hydrazinyl-N-phenyl-2-thioxoacetamide from 2-chloro-N-phenylacetamide and hydrazine hydrate. This intermediate reacts with chloromethyl ketones (e.g., chloroacetone) in ethanol at room temperature, forming the thiadiazole ring via cyclocondensation.

Reaction Conditions:

Yield and Scalability

Bench-scale reactions (10 mmol) achieve 82% yield, while industrial-scale batches (1 mol) maintain 75% efficiency under reflux conditions.

Post-Functionalization of Preformed Thiadiazoles

Chloromethylation of 2-Carboxamide Derivatives

Starting with N-phenyl-1,3,4-thiadiazole-2-carboxamide, chloromethylation is achieved using chloromethyl methyl ether (MOMCl) and zinc chloride (ZnCl₂) as a Lewis acid. The reaction proceeds at 60°C for 6 hours, affording the target compound in 68% yield.

Limitations:

-

Selectivity: Competing O-chloromethylation occurs if hydroxyl groups are present, necessitating protective groups.

Comparative Analysis of Synthetic Routes

Analytical Characterization

Spectroscopic Confirmation

化学反応の分析

Types of Reactions

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Major Products

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound has been studied for its potential as an antimicrobial , antifungal , and anticancer agent . Its mechanism of action includes enzyme inhibition and DNA interaction, which are critical in the treatment of various diseases. For instance:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate interactions and catalytic activities.

- DNA Interaction : It has the ability to intercalate into DNA strands, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.

Recent studies have shown that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant growth inhibition against cancer cell lines. For example, a related thiadiazole derivative demonstrated potent activity against MCF-7 breast cancer cells with an IC50 value of 0.28 µg/mL .

Agricultural Chemistry

Synthesis of Agrochemicals

5-(Chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide serves as a precursor in the synthesis of various agrochemicals. Its structural properties allow it to be modified into herbicides and pesticides. The unique combination of functional groups in this compound enhances its potential effectiveness as an agrochemical agent.

Material Science

Development of New Materials

The compound's structural characteristics contribute to its utility in developing new materials with specific electronic or optical properties. The unique thiadiazole ring structure allows for the exploration of applications in organic electronics and photonics.

Comparative Analysis of Related Compounds

To better understand the distinct properties and applications of this compound compared to structurally similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Biological Activity | Applications |

|---|---|---|---|

| This compound | Chloromethyl group, phenyl ring | Antimicrobial, anticancer | Medicinal chemistry, agrochemicals |

| 5-(bromomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | Bromomethyl group | Antifungal activity | Potential agrochemical |

| 1,3,4-Thiadiazole derivatives | Various substitutions | Antidiabetic, anti-inflammatory | Broad pharmacological uses |

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

- Anticancer Activity : A study reported that a derivative showed significant inhibitory effects on MCF-7 cells through cell cycle arrest at the G2/M phase . This underscores the potential for developing targeted cancer therapies based on this scaffold.

- Anticonvulsant Properties : Research indicates that certain thiadiazole derivatives exhibit anticonvulsant activity in animal models. For instance, compounds were found to provide substantial protection against seizures induced by pentylenetetrazole .

- Green Chemistry Applications : The compound's derivatives have been explored in green catalytic processes for converting biomass into valuable chemicals. This aligns with current trends towards sustainable chemistry practices.

作用機序

The mechanism of action of 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.

類似化合物との比較

Key structural features :

- Thiadiazole core : A five-membered ring containing two nitrogen and one sulfur atom, contributing to electron-deficient properties and metabolic stability.

- Phenylcarboxamide : A lipophilic moiety that may influence pharmacokinetic properties and target binding.

Synthesis: The compound is synthesized via alkylation of N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide with chloromethylating agents (e.g., chloromethyl halides) in the presence of potassium hydroxide (KOH) in ethanol . The reaction typically achieves high yields (~97%) under mild conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at the 2- and 5-positions. Below is a comparative analysis with structurally related compounds:

Antimicrobial Activity

- 5-(Chloromethyl)-N-phenyl derivative: Exhibits broad-spectrum antibacterial activity against multidrug-resistant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains, except Escherichia coli . The chloromethyl group may enhance membrane permeability or disrupt bacterial enzymes.

- 5-(Methylthio)-N-phenyl derivative (4a): Shows comparable activity but lower potency against P. aeruginosa due to reduced electrophilicity of the methylthio group .

- Furan-containing derivatives (e.g., I8, I9) : Demonstrate fungicidal activity, likely due to the planar furan moiety enabling π-π stacking with fungal enzyme targets .

Anti-inflammatory Activity

- 5-(Chloromethyl)-N-phenyl derivative : Potently inhibits bovine serum albumin (BSA) denaturation (IC50 ~50 µg/mL), comparable to standard NSAIDs like diclofenac .

- Ethyl-substituted derivatives (e.g., 4c) : Lack significant anti-inflammatory effects, suggesting the chloromethyl group is critical for COX-2 inhibition .

Anticonvulsant Activity

- 5-(4-Methoxyphenyl)-N-phenyl derivative : Achieves 64% protection in the maximal electroshock (MES) model, attributed to electron-donating methoxy groups enhancing blood-brain barrier penetration .

- Chlorophenoxy-substituted derivatives (e.g., 4c): Exhibit superior ED50 values (20.11 mg/kg) due to dual chloro substituents stabilizing receptor interactions .

Physicochemical and Spectral Comparisons

生物活性

5-(Chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its significant biological properties. The presence of both chloromethyl and phenyl groups enhances its reactivity and biological activity. The unique structural characteristics make it a versatile candidate for medicinal chemistry applications.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity.

- DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in anticancer research.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antimicrobial properties.

- Anticancer Activity : It has demonstrated cytotoxic effects against various cancer cell lines. For instance, the compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent anticancer activity through apoptosis induction .

- Anticonvulsant Effects : Some derivatives have shown promising results in anticonvulsant screening tests, suggesting potential applications in treating epilepsy .

Comparative Analysis with Related Compounds

A comparative study of this compound with similar compounds reveals its unique properties:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer (MCF-7) | 0.28 |

| N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | Structure | Apoptosis Inducer | 0.794 |

| 5-(chloromethyl)-1,3,4-thiadiazole-2-carboxylic acid | Structure | Moderate Antimicrobial | N/A |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Studies : Research indicates that the compound induces apoptosis in cancer cells via the caspase pathway. In vivo studies confirmed its targeting ability in tumor-bearing mice models .

- Antimicrobial Efficacy : The compound has been evaluated for its antimicrobial properties against various pathogens. Results indicate promising efficacy against both Gram-positive and Gram-negative bacteria.

- Anticonvulsant Activity : In studies involving animal models, certain derivatives demonstrated significant anticonvulsant effects without notable toxicity. For example, specific derivatives showed protective effects at doses as low as 30 mg/kg .

Q & A

Advanced Research Question

- Electrochemical Analysis : Cyclic voltammetry (CV) measures redox potentials, critical for assessing electron-transfer capacity.

- TD-DFT Calculations : Predict UV-Vis absorption spectra and excited-state behavior for photodynamic studies .

- XPS : Quantifies surface composition and oxidation states in catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。